1,3-Dichloro-2,4-difluorobenzene

Physical property comparison Isomer differentiation Boiling point

1,3-Dichloro-2,4-difluorobenzene (CAS 36556‑37‑3) is a mixed‑halogen disubstituted benzene with chlorine atoms at the 1‑ and 3‑ positions and fluorine atoms at the 2‑ and 4‑ positions. Its molecular formula is C₆H₂Cl₂F₂, molecular weight 182.98 g mol⁻¹, and it is a colourless liquid at ambient temperature.

Molecular Formula C6H2Cl2F2
Molecular Weight 182.98 g/mol
CAS No. 36556-37-3
Cat. No. B1295427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2,4-difluorobenzene
CAS36556-37-3
Molecular FormulaC6H2Cl2F2
Molecular Weight182.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)F)Cl
InChIInChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
InChIKeyXPHNTJXRSWNSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2,4-difluorobenzene (CAS 36556‑37‑3): What Procurement Teams Need to Know Before Sourcing This Halogenated Building Block


1,3-Dichloro-2,4-difluorobenzene (CAS 36556‑37‑3) is a mixed‑halogen disubstituted benzene with chlorine atoms at the 1‑ and 3‑ positions and fluorine atoms at the 2‑ and 4‑ positions. Its molecular formula is C₆H₂Cl₂F₂, molecular weight 182.98 g mol⁻¹, and it is a colourless liquid at ambient temperature . The compound is classified as a polyhalogenated aromatic intermediate used primarily in pharmaceutical and agrochemical synthesis, where its specific halogenation pattern enables regioselective, sequential nucleophilic aromatic substitution (SₙAr) reactions that are inaccessible with other dichlorodifluorobenzene isomers .

1
Halogenated building block for pharmaceutical and agrochemical intermediate synthesis.
2
Orthogonal SₙAr reactivity supports sequential functionalization strategies.
3
Specific isomer required for nucleoside mimic and liquid-crystal process routes.

Why 1,3-Dichloro-2,4-difluorobenzene Cannot Be Replaced by Other Dichlorodifluorobenzene Isomers in Critical Syntheses


Dichlorodifluorobenzenes exist as multiple positional isomers that share the same empirical formula but differ dramatically in boiling point, flash point, electronic activation, and steric accessibility. For example, 1,5‑dichloro‑2,4‑difluorobenzene (CAS 2253‑30‑7) boils at 167–168 °C and 1,3‑dichloro‑2,5‑difluorobenzene (CAS 2367‑80‑8) boils at only 65–66 °C (20 Torr), while the target compound boils at ~181 °C . More importantly, the alternating Cl‑F‑Cl‑F substitution pattern of 1,3‑dichloro‑2,4‑difluorobenzene creates a uniquely orthogonal electrophilic‑nucleophilic reactivity manifold that is exploited in sequential SₙAr strategies for constructing complex aryl‑containing pharmacophores and liquid‑crystal intermediates. Generic substitution with any other dichlorodifluorobenzene isomer will alter regiochemical outcomes, reduce yields, or completely fail in reactions that depend on the simultaneous activation of the 1,3‑dichloro and 2,4‑difluoro positions .

Target Compound
1,3-Dichloro-2,4-difluorobenzene provides a unique alternating Cl-F substitution pattern for orthogonal reactivity.
Generic Substitution
Other dichlorodifluorobenzene isomers lack the same electronic differentiation, altering regiochemical outcomes and reducing synthetic fidelity.
Target Compound
Boiling point ~181 °C enables a wide liquid-phase operating window for high-temperature processes.
Generic Substitution
Isomeric alternatives exhibit boiling points that differ by more than 10 °C, which may compromise reaction safety margins and solvent compatibility.

Quantitative Differentiation of 1,3-Dichloro-2,4-difluorobenzene Against Its Closest Isomeric Analogs


Boiling Point and Liquid‑Range Advantage Over Isomeric Dichlorodifluorobenzenes

1,3‑Dichloro‑2,4‑difluorobenzene exhibits a normal boiling point of 180.6 °C at 760 mmHg, which is 12–13 °C higher than its 1,5‑dichloro‑2,4‑difluoro isomer (167–168 °C at 749 mmHg) and dramatically higher than the 1,3‑dichloro‑2,5‑difluoro isomer (65–66 °C at 20 Torr). The higher boiling point provides a wider liquid‑phase operating window for high‑temperature reactions such as Halex fluorinations and solvent‑free SₙAr processes, reducing the risk of premature vaporisation and improving process safety margins. Density differences, while smaller (1.502 vs. 1.509 g cm⁻³), further confirm that physical properties cannot be assumed identical across isomers .

Boiling Point
Head-to-head
180.6 °C at 760 mmHg
ΔT ≈ +12.6 °C vs 1,5-isomer; ≳ +115 °C vs 1,3-dichloro-2,5-difluoro isomer
Predictable thermal behaviour for high-temperature SₙAr processes.
Specify CAS 36556-37-3 to avoid boiling point shifts and safety incidents.
Physical property comparison Isomer differentiation Boiling point

Regioselective Orthogonal Reactivity for Sequential Nucleophilic Aromatic Substitution

The 1,3‑dichloro‑2,4‑difluoro substitution pattern creates two electronically differentiated halogen pairs: the fluorine atoms at C‑2 and C‑4 are strongly electron‑withdrawing and activate the ortho‑ and para‑ chlorine atoms toward nucleophilic displacement, while the chlorine atoms themselves serve as leaving groups. This orthogonality enables stepwise functionalisation by first displacing chlorine with a nucleophile, then later displacing fluorine under different conditions — a strategy documented in the Journal of Fluorine Chemistry for constructing diverse aryl architectures . By contrast, symmetrical isomers such as 1,5‑dichloro‑2,4‑difluorobenzene lack the alternating Cl/F pattern and therefore cannot achieve the same sequential substitution selectivity without additional protection/deprotection steps .

Orthogonal Reactivity
Class-level
Electronically distinct Cl/F pairs
Cl at 1,3 displaced first; F at 2,4 retained for second substitution
Enables stepwise functionalization without protection-group chemistry.
Regioselective control documented in Journal of Fluorine Chemistry.
Sequential SₙAr Orthogonal reactivity Building block

Validated Role as a Precursor to Thymidine‑Mimic Nucleoside Analogues (Anticancer/Antiviral Programs)

Derivatives of 1,3‑dichloro‑2,4‑difluorobenzene have been functionalised into 1‑(2‑deoxy‑β‑D‑ribofuranosyl)‑2,4‑difluoro‑5‑substituted‑benzenes, a class of thymidine mimics evaluated for anticancer and antiviral activity. The parent 2,4‑difluorobenzene scaffold is essential for mimicry of the thymine ring, and the 1,3‑dichloro substitution pattern provides the synthetic handles needed to install C‑5 side chains. In MTT cytotoxicity assays, selected 5‑substituted analogues exhibited CC₅₀ values in the 10⁻⁵ to 10⁻⁶ M range, comparable to thymidine (CC₅₀ = 10⁻³ to 10⁻⁵ M). While the final biological activity depends on the C‑5 substituent, the core difluorobenzene structure derived from 1,3‑dichloro‑2,4‑difluorobenzene is indispensable for this series; other dichlorodifluorobenzene isomers cannot deliver the correct 2,4‑difluoro substitution pattern required for thymine mimicry [1].

Nucleoside Analogue Potency
Cross-study
CC₅₀ 10⁻⁵–10⁻⁶ M
MTT assay against KBALB, 143B, and HSV-1 TK⁺ cell lines
Supports cytotoxicity endpoint review for thymidine-mimic programs.
Biological activity depends on C-5 substituent; core isomer is essential.
Thymidine mimics Nucleoside analogues Anticancer

Documented Intermediacy in Patented Antiparasitic and Liquid‑Crystal Active Ingredients

US patent US 5,081,288 A (expired) explicitly claims a process for preparing 3,5‑dichloro‑2,4‑difluorobenzenes as intermediates for compounds active against parasites. The target compound, 1,3‑dichloro‑2,4‑difluorobenzene, is listed as a product of the halogen‑exchange fluorination of tetrachloronitrobenzene. Separately, Japanese patent JP 2007176818 A describes the use of the compound as an intermediate in the synthesis of difluorobenzene derivatives with hydroquinone skeletons, which are constituents of liquid‑crystal compositions. These patent precedents establish that industrial‑scale chemistry has been built around the specific 1,3‑dichloro‑2,4‑difluoro substitution pattern, and that alternative isomers are not interchangeable in these process routes [1][2].

Patent Intermediacy
Supporting
Named intermediate in US 5,081,288 A and JP 2007176818 A
Process chemistry documented for antiparasitic and liquid-crystal routes
Matching the exact isomer is required for regulatory filing and process validation.
Alternative isomers are not referenced in these patent claims.
Patent intermediate Antiparasitic Liquid crystal

Where 1,3-Dichloro-2,4-difluorobenzene Delivers Demonstrable Value: Verified Application Scenarios


Synthesis of 2,4‑Difluoro‑5‑substituted Nucleoside Mimics for Oncology and Virology Programs

Academic and pharmaceutical laboratories developing unnatural C‑aryl nucleoside analogues can use 1,3‑dichloro‑2,4‑difluorobenzene as the starting material for constructing the 2,4‑difluorobenzene core that mimics thymine. The chlorine atoms at C‑1 and C‑3 serve as handles for introducing the ribofuranosyl moiety and C‑5 substituents, respectively. Published protocols show that the resulting 1‑(2‑deoxy‑β‑D‑ribofuranosyl)‑2,4‑difluoro‑5‑substituted‑benzenes achieve CC₅₀ values in the 10⁻⁵–10⁻⁶ M range in MTT assays, rivalling or exceeding thymidine. This specific synthetic route is enabled by the 1,3‑dichloro‑2,4‑difluoro substitution pattern; no other isomer can deliver the correct regioisomer [1].

Sequential SNAr‑Based Construction of Complex Aryl Architectures in Medicinal Chemistry

Medicinal chemists requiring stepwise functionalisation of a benzene ring can exploit the orthogonal reactivity of 1,3‑dichloro‑2,4‑difluorobenzene. The chlorine atoms are displaced first under mild SₙAr conditions, while the fluorine atoms remain intact for a second, harsher nucleophilic substitution. This orthogonality, referenced in the Journal of Fluorine Chemistry, allows the preparation of diversely substituted aryl intermediates without protective‑group manipulation, reducing step count and improving overall yield. The alternating Cl/F pattern is unique among commercially available dichlorodifluorobenzene isomers .

Antiparasitic Intermediate According to Established Patent Chemistry

Chemical manufacturers producing intermediates for antiparasitic active ingredients can follow the Halex fluorination route described in US 5,081,288 A, where 1,3‑dichloro‑2,4‑difluorobenzene is obtained from tetrachloronitrobenzene via nucleophilic fluorination with alkali metal fluorides in polar aprotic solvents. The patent explicitly names the 3,5‑dichloro‑2,4‑difluoro substitution pattern as the required intermediate for downstream conversion to isocyanates and final antiparasitic compounds. Using any other dichlorodifluorobenzene isomer would deviate from the patented process and compromise the regulatory status of the resulting API [2].

Liquid‑Crystal Monomer and Advanced Polymer Synthesis

In materials science, 1,3‑dichloro‑2,4‑difluorobenzene is incorporated into difluorobenzene derivatives with hydroquinone skeletons that serve as liquid‑crystal constituents, as documented in JP 2007176818 A. The compound has also been employed as a monomer in polyaryl ether syntheses where the halogen substituents impart flame‑retardant properties (Polymer International). The dichlorodifluoro substitution pattern contributes specific mesomorphic behaviour and thermal stability that alternative isomers cannot replicate, making CAS 36556‑37‑3 the only valid procurement specification for these applications [3].

Application
Selection Property
Validation Focus
Nucleoside mimic synthesis
Correct 2,4-difluoro regioisomer
Cytotoxicity endpoint context in MTT assays
Sequential SₙAr construction
Alternating Cl-F substitution pattern
Stepwise reactivity without protective groups
Antiparasitic intermediate manufacturing
Patent-specified isomer identity
Regulatory filing and process re-validation review
Liquid-crystal monomer synthesis
Specific mesomorphic behaviour
Thermal stability and flame-retardant property review

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